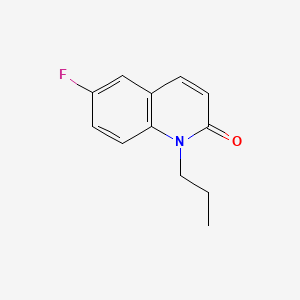
6-Fluoro-1-propylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1-propylquinolin-2(1H)-one is a chemical compound with the molecular formula C11H10FNO2 It is a derivative of quinolinone, characterized by the presence of a fluorine atom at the 6th position and a propyl group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-propylquinolin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of 6-fluoroquinoline as a starting material, which undergoes alkylation with propyl halides in the presence of a base to introduce the propyl group at the 1st position. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1-propylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
6-Fluoro-1-propylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1-propylquinolin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The propyl group may influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoroquinoline: Lacks the propyl group but shares the fluorine substitution.
1-Propyl-2(1H)-quinolinone: Lacks the fluorine atom but has the propyl group.
6-Chloro-1-propyl-2(1H)-quinolinone: Similar structure with chlorine instead of fluorine.
Uniqueness
6-Fluoro-1-propylquinolin-2(1H)-one is unique due to the combined presence of both the fluorine atom and the propyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
106372-89-8 |
|---|---|
Fórmula molecular |
C12H12FNO |
Peso molecular |
205.232 |
Nombre IUPAC |
6-fluoro-1-propylquinolin-2-one |
InChI |
InChI=1S/C12H12FNO/c1-2-7-14-11-5-4-10(13)8-9(11)3-6-12(14)15/h3-6,8H,2,7H2,1H3 |
Clave InChI |
GSXJSEDCUZYGBY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=CC1=O)C=C(C=C2)F |
Sinónimos |
2(1H)-Quinolinone,6-fluoro-1-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















